2-Methyl-4-phenylbut-1-en-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-1-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,1,8H2,2H3 |
InChI Key |
LLNIYFUFJFOZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Phenylbut 1 En 3 Ol and Analogues
Strategies for the Construction of the But-1-en-3-ol Scaffold
The fundamental framework of 2-methyl-4-phenylbut-1-en-3-ol can be assembled through several key disconnection approaches, primarily focusing on the formation of the carbon-carbon bonds and the introduction of the hydroxyl and olefin functionalities.
Reduction of Alkyne Precursors to Olefinic Alcohols (e.g., for related butenols)
A common and effective strategy for the synthesis of olefinic alcohols involves the partial reduction of a corresponding alkyne precursor. For the synthesis of butenol (B1619263) scaffolds, a suitably substituted butynol (B8639501) can be stereoselectively reduced to the desired alkene. The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions.
The partial hydrogenation of alkynes to cis-alkenes is typically achieved using Lindlar's catalyst, which is a palladium catalyst poisoned with lead acetate (B1210297) and quinoline. libretexts.org This deactivation prevents over-reduction to the corresponding alkane. libretexts.org Conversely, the reduction of alkynes to trans-alkenes is often accomplished using sodium or lithium metal in liquid ammonia. libretexts.org This reaction proceeds through a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion. libretexts.org
For a precursor to this compound, such as 2-methyl-4-phenylbut-1-yn-3-ol, these methods can be applied to yield the corresponding (Z) and (E)-isomers of the target compound.
Table 1: Comparison of Alkyne Reduction Methods for Butenol Synthesis
| Method | Reagents | Stereoselectivity |
|---|---|---|
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | cis (Z-isomer) |
Carbonyl Addition Reactions for Tertiary Allylic Alcohol Formation (general methods applicable)
The formation of the tertiary alcohol moiety in this compound can be readily achieved through the addition of a vinyl nucleophile to a ketone or, conversely, the addition of a methyl nucleophile to a vinyl ketone. Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are extensively used for this purpose.
Specifically, the synthesis could involve the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 1-phenylpropan-2-one. This reaction would directly form the carbon skeleton and the tertiary alcohol in a single step. Alternatively, methylmagnesium bromide could be added to a vinyl ketone like 4-phenylbut-3-en-2-one. The choice of reactants can be influenced by the commercial availability and stability of the starting materials.
Table 2: Carbonyl Addition Strategies for Tertiary Allylic Alcohol Synthesis
| Ketone Precursor | Organometallic Reagent | Resulting Alcohol |
|---|---|---|
| 1-Phenylpropan-2-one | Vinylmagnesium Bromide | This compound |
Catalytic Coupling Reactions for Phenyl-Substituted Butenol Systems (e.g., palladium-catalyzed)
Modern synthetic chemistry offers powerful tools for the construction of complex molecules through catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are particularly valuable for forming carbon-carbon bonds, including those between sp²-hybridized carbons, which are present in phenyl-substituted butenol systems.
For instance, a Heck-type reaction could be envisioned between an aryl halide (e.g., iodobenzene) and a suitable butenol precursor containing a terminal double bond. However, a more convergent approach might involve the Suzuki-Miyaura coupling of an arylboronic acid (e.g., phenylboronic acid) with a vinyl halide or triflate derivative of a butenol. This methodology is renowned for its mild reaction conditions and high functional group tolerance. A plausible synthetic route could involve the coupling of phenylboronic acid with a protected form of 2-methyl-1-buten-3-ol bearing a leaving group on the terminal vinyl carbon.
A novel method for palladium-catalyzed phenyl-alkene bond formation has been reported involving the transfer of phenyl groups from triphenylantimony (B1630391) to alkenes with allylic protons. nih.gov This approach could potentially be adapted for the synthesis of phenyl-substituted butenols. nih.gov
Stereoselective Approaches to this compound
Given that this compound contains a stereocenter at the C3 position, the development of stereoselective synthetic methods is of significant interest for accessing enantiomerically enriched or pure forms of the compound.
Chemo- and Regioselective Synthesis of Allylic Alcohols
The chemo- and regioselective synthesis of allylic alcohols is crucial for controlling the outcome of reactions where multiple reactive sites are present. For instance, in the synthesis of this compound, it is important to ensure that reactions proceed at the desired positions without affecting other functional groups.
The regioselective synthesis of N-substituted 2-aminoquinazolin-4-ones has been demonstrated, showcasing how the choice of reagents and conditions can direct the outcome of a reaction towards a specific regioisomer. rsc.org While not directly related to butenol synthesis, the principles of regiocontrol are broadly applicable. In the context of our target molecule, regioselectivity would be key in reactions involving unsymmetrical precursors, for example, ensuring the addition of a nucleophile to the correct carbon of a conjugated system.
Enzymatic Kinetic Resolution Strategies for Related Chiral Alcohols (e.g., cinnamyl alcohols)
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers of a racemic alcohol. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
For tertiary allylic alcohols, which can be challenging substrates for resolution, specific lipases and reaction conditions have been developed. Lipase A from Candida antarctica (CAL-A) has been successfully employed in the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols. scielo.br The efficiency of the resolution is highly dependent on the acyl donor, solvent, and enzyme-to-substrate ratio. scielo.br For example, studies on related allylic alcohols have shown that lipases can achieve high enantioselectivity in the presence of an acyl donor, leading to optically pure allylic acetates. nih.gov
A chemoenzymatic dynamic kinetic resolution (DKR) approach has also been developed for allylic alcohols. nih.govnih.gov This method combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst such as a ruthenium complex. nih.govnih.gov This allows for a theoretical yield of 100% for a single enantiomer of the product.
Table 3: Enzymes and Conditions for Kinetic Resolution of Chiral Alcohols
| Enzyme | Substrate Type | Acyl Donor | Catalyst for DKR | Reference |
|---|---|---|---|---|
| Lipase A from Candida antarctica (CAL-A) | Tertiary benzyl bicyclic alcohols | Various acyl donors | N/A | scielo.br |
| Candida antarctica Lipase B (CALB) | Sterically hindered allylic alcohols | Acyl donors | Ruthenium complex | nih.gov |
Asymmetric Reduction of Precursor α,β-Unsaturated Ketones
The enantioselective reduction of prochiral ketones represents one of the most efficient methods for the synthesis of optically active secondary alcohols, which are crucial intermediates in the production of fine chemicals, pharmaceuticals, and natural products. organicreactions.org In the context of synthesizing this compound and its analogues, the asymmetric reduction of the corresponding α,β-unsaturated ketone precursor, 2-methyl-4-phenylbut-1-en-3-one, is a key strategic step. This transformation can be achieved through various catalytic methods, including transition metal-catalyzed hydrogenations and transfer hydrogenations, as well as through the use of stoichiometric or catalytic chiral borane (B79455) reagents.
A prominent and widely utilized method for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent, typically borane or catecholborane. wikipedia.orgmdpi.com These catalysts are often generated in situ from chiral amino alcohols. mdpi.com The predictable stereochemical outcome and high enantioselectivities achievable with CBS catalysts make them a powerful tool for the synthesis of chiral alcohols. mdpi.com While the direct reduction of 2-methyl-4-phenylbut-1-en-3-one using this method is not extensively detailed in readily available literature, the principles of the CBS reduction are broadly applicable to a wide range of ketones, including α,β-unsaturated systems. mdpi.com
Transition metal catalysis offers another powerful avenue for the asymmetric reduction of α,β-unsaturated ketones. nih.gov Chiral complexes of metals such as ruthenium, rhodium, and iridium have been successfully employed in both hydrogenation and transfer hydrogenation reactions. wikipedia.orgnih.gov For instance, ruthenium catalysts bearing chiral diamine ligands are effective in the enantioselective transfer hydrogenation of aryl ketones using isopropanol (B130326) as the hydrogen source. wikipedia.org Similarly, iridium-N,P complexes have demonstrated high efficiency in the asymmetric hydrogenation of conjugated enones, affording chiral ketones with excellent enantiomeric excesses. nih.gov These methods are particularly attractive due to their high atom economy and the use of catalytic amounts of the chiral inducer. nih.gov
Copper hydride (CuH) catalyzed reactions have also emerged as a robust method for the asymmetric 1,4-reduction of α,β-unsaturated carbonyl compounds, which can be a complementary approach to the direct 1,2-reduction of the ketone. nih.gov This methodology typically leads to the formation of chiral saturated ketones or esters. nih.gov
The following tables summarize representative results for the asymmetric reduction of α,β-unsaturated ketones that are structurally analogous to the precursor of this compound, showcasing the efficacy of different catalytic systems.
| Substrate (Enone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (E)-4-phenylbut-3-en-2-one | Ir-N,P complex | 98 | 99 |
| (E)-1,3-diphenylprop-2-en-1-one | Ir-N,P complex | 99 | 98 |
| (E)-4-(4-methoxyphenyl)but-3-en-2-one | Ir-N,P complex | 97 | 99 |
| (E)-4-(naphthalen-2-yl)but-3-en-2-one | Ir-N,P complex | 99 | 99 |
| Substrate (Ketone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Dimethylbenzocyclobutenone | (S)-B-Me | 86 | 92 |
| Benzocyclobutenone | (S)-B-Me | 90 | 81 |
| 2,2-dimethyl-3,3-diphenylcyclobutanone | (S)-B-Me | 93 | 91 |
The choice of catalyst and reaction conditions is critical and often substrate-dependent. For instance, in some cases, oxazaborolidine catalysts generated in situ have shown to be more reliable and practical for the reduction of a variety of ketones, including α,β-enones. mdpi.com Furthermore, enzymatic reductions, for example using baker's yeast (Saccharomyces cerevisiae), present a green and highly selective alternative for the synthesis of chiral alcohols from their corresponding ketones. researchgate.net
Chemical Reactivity and Transformation Studies of 2 Methyl 4 Phenylbut 1 En 3 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group in 2-Methyl-4-phenylbut-1-en-3-ol is expected to undergo typical alcohol reactions. These include oxidation, esterification, and etherification.
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding α,β-unsaturated ketone, 2-Methyl-4-phenylbut-1-en-3-one. Various oxidizing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and yield of the reaction.
| Oxidizing Agent | Expected Product |
| Pyridinium chlorochromate (PCC) | 2-Methyl-4-phenylbut-1-en-3-one |
| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | 2-Methyl-4-phenylbut-1-en-3-one |
| Dess-Martin periodinane | 2-Methyl-4-phenylbut-1-en-3-one |
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is typically catalyzed by an acid or a base. For instance, reaction with acetic anhydride (B1165640) would yield 2-Methyl-4-phenylbut-1-en-3-yl acetate (B1210297).
| Reagent | Product |
| Acetic anhydride | 2-Methyl-4-phenylbut-1-en-3-yl acetate |
| Benzoyl chloride | 2-Methyl-4-phenylbut-1-en-3-yl benzoate |
Transformations of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions.
Hydrogenation: Catalytic hydrogenation of the double bond would lead to the formation of the saturated alcohol, 2-Methyl-4-phenylbutan-3-ol. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature) would be critical.
Halogenation: Addition of halogens such as bromine or chlorine across the double bond would result in the formation of a dihalo-alcohol derivative.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 2-(oxiran-2-yl)-1-phenylethan-1-ol.
| Reaction | Reagent | Expected Product |
| Hydrogenation | H₂, Pd/C | 2-Methyl-4-phenylbutan-3-ol |
| Bromination | Br₂ | 1,2-Dibromo-2-methyl-4-phenylbutan-3-ol |
| Epoxidation | m-CPBA | 2-(1-Methyl-2-phenylethyl)oxiran-2-ol |
Rearrangement Reactions and Isomerizations
Allylic alcohols are known to undergo rearrangement reactions, often under acidic conditions. wikipedia.org For this compound, an acid-catalyzed dehydration could potentially lead to the formation of a conjugated diene.
Furthermore, allylic rearrangements, also known as allylic shifts, are a characteristic reaction of this class of compounds. wikipedia.org In such a rearrangement, the double bond and the substituent on the allylic carbon exchange positions. For this compound, this could potentially lead to the formation of an isomeric allylic alcohol, 4-phenyl-3-methylbut-3-en-2-ol, although specific studies on this transformation for this compound are not available.
Derivatization for Advanced Synthetic Intermediates
The functional groups present in this compound make it a potential precursor for the synthesis of more complex molecules. The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions. The double bond can be cleaved through ozonolysis to yield carbonyl compounds. These transformations would provide access to a variety of advanced synthetic intermediates.
| Derivatization Reaction | Reagent | Intermediate Product |
| Tosylation | TsCl, pyridine | 2-Methyl-4-phenylbut-1-en-3-yl tosylate |
| Ozonolysis (reductive workup) | 1. O₃; 2. Zn/H₂O or DMS | Phenylacetaldehyde (B1677652) and 2-hydroxypropanal |
It is important to reiterate that the reactions and transformations discussed above are based on the expected reactivity of the functional groups present in this compound and the general behavior of allylic alcohols. Specific experimental data for this particular compound is required for a definitive understanding of its chemical reactivity.
Mechanistic Investigations in 2 Methyl 4 Phenylbut 1 En 3 Ol Chemistry
Elucidation of Reaction Pathways for Formation and Transformation
The formation of allylic alcohols such as 2-methyl-4-phenylbut-1-en-3-ol can be achieved through several established synthetic routes, often involving the precise construction of carbon-carbon bonds and the introduction of a hydroxyl group. A prominent method for analogous structures is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. wikipedia.org In a hypothetical pathway to this compound, an appropriately substituted alkene would react with phenylacetaldehyde (B1677652).
The generally accepted mechanism for the Prins reaction begins with the protonation of the aldehyde by an acid catalyst, which activates it for electrophilic addition to the alkene. nih.govnrochemistry.com This forms a key carbocationic intermediate. The fate of this intermediate, and thus the final product, is highly dependent on the reaction conditions. wikipedia.org In the absence of water, the intermediate can lose a proton to yield an allylic alcohol, making this a plausible route for the target compound's formation. wikipedia.org
Another viable pathway involves the nucleophilic addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. For instance, the reaction of phenylacetaldehyde with an isopropenyl Grignard reagent could theoretically yield this compound. This class of reactions is fundamental in organic synthesis for creating secondary and tertiary alcohols. organic-chemistry.org
Once formed, allylic alcohols are versatile intermediates capable of undergoing numerous transformations. These include:
Oxidation: The hydroxyl group can be oxidized to a ketone, yielding an α,β-unsaturated ketone.
Substitution: The hydroxyl group can be replaced by other functional groups, often proceeding through an SN2' mechanism.
Isomerization: Metal catalysts, such as palladium, can facilitate the 1,3-isomerization of tertiary allylic alcohols to secondary allylic alcohols. organic-chemistry.org
Reductive Cross-Coupling: In more complex transformations, allylic alcohols can react with partners like vinylsilanes in the presence of a metal mediator to form new C-C bonds with high stereoselectivity, often with allylic transposition. nih.gov
Role of Catalysis in Selective Transformations (e.g., metal-catalyzed processes)
Catalysis is crucial for controlling the selectivity and efficiency of reactions involving the formation and transformation of allylic alcohols. Both metal-based and biological catalysts have been employed effectively for related systems.
A powerful example of biocatalysis is the stereoselective synthesis of isomers of 3-methyl-4-phenylbutan-2-ol (B1213303) (commercial name Muguesia®) from (E)-3-methyl-4-phenylbut-3-en-2-one. polimi.it This process utilizes a multi-enzyme cascade reaction combining an ene-reductase (ER) and an alcohol dehydrogenase (ADH). The ene-reductase first reduces the carbon-carbon double bond, followed by the ADH-catalyzed reduction of the ketone to the final alcohol product. polimi.it
The mechanism of ene-reductases, which belong to the Old Yellow Enzyme (OYE) family, involves the stereospecific transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the alkene. acsgcipr.orgnih.gov This is followed by protonation to complete the reduction. tudelft.nl The oxidized FMN is then regenerated by a cofactor like NADPH. acsgcipr.org This enzymatic approach allows for the production of specific stereoisomers with high fidelity.
The table below summarizes the results from a multi-enzyme cascade for the synthesis of related chiral alcohols, demonstrating the effectiveness of biocatalysis.
| Enzyme Cascade | Substrate Concentration | Reaction Time | Conversion | Productivity |
|---|---|---|---|---|
| OYE3-PLADH | 5 g/L | 48 h | ~100% | 4.8 g L-1 d-1 |
| OYE3-READH | 5 g/L | 48 h | ~100% | 4.4 g L-1 d-1 |
Data sourced from a study on the synthesis of Muguesia® stereoisomers. polimi.it
In metal-catalyzed processes, palladium complexes are widely used for various transformations of allylic alcohols. For example, DFT calculations have been used to study the mechanism of palladium-catalyzed amination of allylic alcohols, revealing that C-O bond dissociation is often the rate-determining step. mdpi.com Additives like urea (B33335) can form cooperative hydrogen-bonding arrays that activate the alcohol substrate. mdpi.com
Kinetic and Thermodynamic Studies (e.g., Kinetic Isotope Effect analysis for related systems)
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the reaction rates of molecules with different isotopes at a specific position (e.g., hydrogen vs. deuterium). wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a site not directly involved in bond cleavage. wikipedia.orglibretexts.org
For instance, in a study of an asymmetric carbonyl-ene cyclization to form a homoallylic alcohol, a secondary inverse KIE of 0.77 ± 0.02 was observed when the aldehydic hydrogen was replaced by deuterium. acs.org This inverse effect (kH/kD < 1) indicates a change in hybridization from sp² to sp³ at the reaction center in the transition state, suggesting that C-C bond formation is part of the rate-limiting step. acs.org Similarly, solvent isotope effects, where reactions are run in H₂O versus D₂O, can reveal the involvement of proton transfers in the rate-determining step of enzyme-catalyzed alcohol transformations. nih.gov
Thermodynamic principles govern the stability of products. In reactions involving allylic intermediates, such as those in the Prins reaction, a distinction can be made between kinetic and thermodynamic control. quimicaorganica.org
Kinetic Product: This product is formed via the lowest energy transition state, meaning it forms the fastest. It is typically favored at lower temperatures and shorter reaction times. quimicaorganica.org
The table below outlines the conditions that typically favor kinetic versus thermodynamic products in allylic systems.
| Control Type | Favored Conditions | Transition State Energy | Product Stability |
|---|---|---|---|
| Kinetic | Low Temperature, Short Reaction Time | Lowest | Less Stable |
| Thermodynamic | High Temperature, Long Reaction Time | Higher | Most Stable |
For allylic alcohols, the thermodynamic product often corresponds to the isomer with the more substituted (and thus more stable) double bond. quimicaorganica.org Understanding these principles is essential for directing a reaction toward a desired isomer.
Theoretical and Computational Chemistry of 2 Methyl 4 Phenylbut 1 En 3 Ol
Electronic Structure and Conformation Analysis
A detailed analysis of the electronic structure of 2-Methyl-4-phenylbut-1-en-3-ol, which would include molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and electrostatic potential maps, has not been reported in the reviewed literature. Such studies are crucial for understanding the molecule's intrinsic properties and reactivity.
Similarly, a comprehensive conformational analysis of this compound is not available. A proper conformational analysis would involve identifying the most stable conformers (rotational isomers) and the energy barriers between them. This information is fundamental for understanding how the molecule's three-dimensional shape influences its physical properties and chemical behavior. While general principles of conformational analysis for allylic alcohols and phenyl-containing compounds are well-established, specific computational data for this compound, such as dihedral angles and relative energies of different conformers, are absent from the public domain.
Quantum Mechanical Studies of Reaction Mechanisms (e.g., Density Functional Theory calculations)
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.
A search for such studies specifically involving this compound as a reactant, product, or intermediate did not yield any results. Therefore, there are no published DFT calculations or other quantum mechanical studies that detail the mechanisms of reactions in which this compound participates. Such research would be valuable for understanding its synthesis, degradation, or its role in various chemical transformations.
Prediction of Reactivity and Selectivity
The prediction of a molecule's reactivity and selectivity in chemical reactions is a key application of computational chemistry. By analyzing the electronic structure and other molecular properties, it is possible to forecast how a molecule will behave in the presence of different reagents and under various conditions. This includes predicting which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, and which stereochemical outcomes are favored.
In the case of this compound, there are no specific computational studies in the available literature that predict its reactivity and selectivity. Such studies would typically involve the calculation of reactivity indices (e.g., Fukui functions, condensed-to-atom electrophilicity and nucleophilicity) and the modeling of reaction pathways to determine product distributions. The absence of this data means that any discussion of the reactivity and selectivity of this compound would be based on general chemical principles for similar functional groups, rather than on specific computational evidence for this molecule.
2 Methyl 4 Phenylbut 1 En 3 Ol As a Versatile Synthetic Building Block
Role in the Construction of Complex Organic Molecules
The strategic placement of functional groups in 2-Methyl-4-phenylbut-1-en-3-ol makes it an invaluable precursor for the synthesis of a variety of complex organic molecules. The interplay between the hydroxyl group and the adjacent double bond allows for a range of chemical transformations, enabling chemists to introduce new functionalities and build intricate carbon skeletons.
One notable application lies in its use as a key intermediate in the synthesis of fragrant molecules. For instance, the structurally related ketone, (E)-3-methyl-4-phenylbut-3-en-2-one, serves as the starting material for the synthesis of the commercial odorant Muguesia®, which is valued for its floral and lily-of-the-valley notes. polimi.it The stereochemistry of the final alcohol product, 3-methyl-4-phenylbutan-2-ol (B1213303), is crucial for its olfactory properties, highlighting the importance of precise stereochemical control in the synthesis of such compounds. polimi.it
The allylic alcohol moiety can also participate in a variety of carbon-carbon bond-forming reactions. For example, the hydroxyl group can direct metal-catalyzed reactions to the double bond, facilitating the introduction of various substituents with high regioselectivity. Furthermore, the double bond itself can undergo a range of addition and cycloaddition reactions, providing access to diverse carbocyclic and heterocyclic frameworks.
Applications in Chiral Synthesis
The presence of a stereogenic center in this compound and its derivatives makes them particularly attractive for applications in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The stereoselective synthesis of the aforementioned fragrance, Muguesia®, provides a compelling example of this application.
The synthesis of the desired (3S)-stereoisomers of 3-methyl-4-phenylbutan-2-ol is achieved through a highly efficient multi-enzyme cascade reaction. polimi.it This one-pot process utilizes two key enzymes: an ene-reductase (ER) and an alcohol dehydrogenase (ADH). polimi.it
First, the ene-reductase, specifically OYE3 from Saccharomyces cerevisiae, catalyzes the asymmetric reduction of the carbon-carbon double bond in the precursor, (E)-3-methyl-4-phenylbut-3-en-2-one. polimi.it This enzymatic reduction proceeds with high enantioselectivity, affording the saturated ketone, (S)-3-methyl-4-phenylbutan-2-one, in high enantiomeric excess. nih.gov
Subsequently, an alcohol dehydrogenase is employed to reduce the carbonyl group of the intermediate ketone. polimi.it The choice of ADH determines the stereochemistry of the final alcohol product. For example, using an ADH from Parvibaculum lavamentivorans (PLADH) or Rhodococcus erythropolis (READH) allows for the selective synthesis of different diastereomers of the final product. nih.gov This enzymatic cascade demonstrates a powerful strategy for the creation of two adjacent stereocenters with excellent stereochemical control. polimi.it
The following table summarizes the key enzymes and their roles in the chiral synthesis of Muguesia® stereoisomers:
| Enzyme | Abbreviation | Source Organism | Role in Synthesis |
| Ene-Reductase | OYE3 | Saccharomyces cerevisiae | Asymmetric reduction of the C=C double bond to create the first stereocenter. |
| Alcohol Dehydrogenase | PLADH | Parvibaculum lavamentivorans | Stereoselective reduction of the ketone to form a specific diastereomer. |
| Alcohol Dehydrogenase | READH | Rhodococcus erythropolis | Stereoselective reduction of the ketone to form a different diastereomer. |
| Glucose Dehydrogenase | GDH | Bacillus megaterium | Cofactor regeneration for the enzymatic reactions. |
Development of Novel Synthetic Methodologies Utilizing this compound
The reactivity of this compound and its analogs has spurred the development of novel synthetic methodologies. The enzymatic cascade reaction described above is a prime example of a modern, green, and highly selective synthetic method. polimi.it This approach, which combines multiple enzymatic steps in a single pot, offers several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced waste generation. polimi.it
Beyond enzymatic methods, the allylic alcohol functionality is a versatile handle for a variety of chemical transformations. For instance, methods for the preparation of 2-methyl-4-phenylbutan-2-ol, a saturated analog, have been developed, including the reaction of a benzylmagnesium halide with isobutylene oxide.
The development of such methodologies expands the synthetic chemist's toolbox, enabling the efficient and selective synthesis of valuable organic molecules. The principles demonstrated in the synthesis of Muguesia® can be applied to the synthesis of other complex chiral molecules, highlighting the broad potential of methodologies centered around allylic alcohols like this compound.
Future Research Perspectives and Challenges for 2 Methyl 4 Phenylbut 1 En 3 Ol
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in the utilization of 2-methyl-4-phenylbut-1-en-3-ol is the development of synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Current synthetic approaches often rely on stoichiometric amounts of metal reagents and volatile organic solvents. Future research must prioritize the creation of more sustainable alternatives.
Key areas for development include:
Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of bulk solvents, presents a promising green alternative. mdpi.com Research into the mechanochemical synthesis of this compound could significantly reduce solvent waste and energy consumption. mdpi.com
Aqueous Media Synthesis: Developing synthetic routes that can be performed in water instead of organic solvents is a cornerstone of sustainable chemistry. Exploring water-tolerant catalytic systems for the allylation reactions that produce this alcohol is a critical research direction. researchgate.net
Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations offers high selectivity under mild conditions. polimi.it Investigating ene-reductases and alcohol dehydrogenases for the stereoselective synthesis of this compound could provide an environmentally benign and highly efficient production method. polimi.it
Table 1: Comparison of Synthetic Methodologies for Allylic Alcohols
| Methodology | Advantages | Challenges for this compound Synthesis |
|---|---|---|
| Traditional Organometallic | High reactivity, well-established | Stoichiometric metal waste, moisture sensitivity, use of organic solvents |
| Mechanochemistry mdpi.com | Reduced solvent use, potential for novel reactivity | Substrate scope, scalability, precise control of reaction parameters |
| Aqueous Synthesis researchgate.net | Environmentally friendly, simplified workup | Catalyst stability and reactivity in water, substrate solubility |
| Biocatalysis polimi.it | High stereoselectivity, mild conditions, biodegradable | Enzyme availability and stability, substrate specificity, reaction engineering |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The synthesis of this compound generates a stereocenter at the C-3 position, making the control of stereoselectivity paramount. While existing chiral catalysts have shown success in similar allylation reactions, there is a continuous need for novel systems with improved performance and broader applicability.
Future research should focus on:
Advanced Chiral Lewis Acids and N-Oxides: Designing and synthesizing new generations of chiral catalysts, such as derivatives of QUINOX (a chiral isoquinoline (B145761) N-oxide), could lead to higher enantiomeric excess (ee) and turnover numbers. acs.org The electronic properties of the aldehyde precursor significantly influence enantioselectivity, suggesting that catalyst tuning is essential for optimal results. acs.org
Photocatalysis: Visible-light-mediated photocatalysis offers a mild and efficient way to generate radical intermediates for carbon-carbon bond formation. rsc.org Exploring photocatalytic Barbier-type reactions for the synthesis of this compound could provide a novel and sustainable synthetic route under ambient conditions. rsc.org
Lanthanide Catalysis: Lanthanide catalysts have shown promise in promoting allylation reactions, including under mechanochemical conditions. mdpi.com Further investigation into the use of lanthanide-based catalysts could offer unique reactivity and selectivity profiles. mdpi.com
Table 2: Catalytic Systems for Asymmetric Allylation
| Catalyst Type | Example | Key Features | Potential for Improvement |
|---|---|---|---|
| Chiral N-Oxides | QUINOX acs.org | High enantioselectivity, sensitive to substrate electronics | Broader substrate scope, lower catalyst loading, improved robustness |
| Chiral Boronates | Tartrate-modified allylboronates nih.gov | Good to excellent enantioselectivity, simple preparation | Understanding of complex transition states, development of more efficient auxiliaries |
| Photocatalysts | Organic Dyes rsc.org | Mild reaction conditions, visible light activation | Substrate scope, quantum yield, development of recyclable catalysts |
In-depth Mechanistic Understanding to Drive Innovation
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for rational catalyst design and reaction optimization. While general mechanisms for allylation have been proposed, specific details for this particular substrate remain to be elucidated.
Key research challenges include:
Transition State Analysis: Utilizing computational methods, such as Density Functional Theory (DFT), to model the transition states of the reaction can provide invaluable insights into the origins of stereoselectivity. nih.gov For instance, understanding whether the reaction proceeds through a chair-like or boat-like transition state can help in designing more selective chiral ligands. nih.gov
Kinetic Studies: Performing detailed kinetic analysis can help determine the rate-determining step and the role of each component in the catalytic cycle. acs.org This information is vital for optimizing reaction conditions and improving catalyst efficiency. acs.org
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques can help identify key intermediates in the catalytic cycle, confirming or refuting proposed mechanisms. This could involve identifying transient species like octahedral silicon complexes or radical intermediates. acs.orgrsc.org
Understanding Side Reactions: Investigating potential side reactions, such as rearrangements (e.g., allylic shifts), is crucial for maximizing the yield of the desired product. The formation of an allylic carbocation intermediate could lead to a mixture of products, a phenomenon that needs to be understood and controlled. stackexchange.comreddit.com
Expansion of Synthetic Applications and Functionalization Strategies
While this compound is a valuable target in itself, its full potential lies in its utility as a chiral building block for the synthesis of more complex molecules. Future research must explore its conversion into a wider range of functionalized derivatives for applications in pharmaceuticals, agrochemicals, and materials science.
Prospective areas for expansion include:
Asymmetric Transformations: Using the existing stereocenter to direct subsequent stereoselective reactions on the double bond, such as asymmetric epoxidation or dihydroxylation.
Cross-Coupling Reactions: Functionalizing the hydroxyl group to create a good leaving group, followed by stereospecific cross-coupling reactions to introduce new carbon or heteroatom substituents.
Ring-Closing Metathesis: Incorporating the molecule into a larger diene structure and performing ring-closing metathesis to construct complex cyclic and polycyclic systems.
Table 3: Potential Functionalization Strategies for this compound
| Reaction Type | Reagents | Resulting Functional Group/Compound Class | Potential Application |
|---|---|---|---|
| Epoxidation | m-CPBA, Sharpless Asymmetric Epoxidation | Epoxide | Intermediate for diols, amino alcohols |
| Dihydroxylation | OsO₄, Sharpless Asymmetric Dihydroxylation | Diol | Chiral ligands, complex natural product synthesis |
| Ozonolysis | O₃, then Me₂S | Aldehyde/Ketone | Building block for further elaboration |
| Esterification | Acyl chlorides, Carboxylic acids | Ester | Pro-drugs, fragrance compounds |
| Etherification | Williamson Ether Synthesis (e.g., NaH, R-X) | Ether | Protected alcohols, stable intermediates |
| Heck Reaction | Aryl halide, Pd catalyst | Arylated alkene | Synthesis of complex aromatic compounds |
By addressing these challenges and exploring these future perspectives, the scientific community can fully harness the synthetic potential of this compound, paving the way for innovations in catalysis, sustainable chemistry, and the synthesis of complex functional molecules.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-4-phenylbut-1-en-3-ol, and what critical parameters influence yield?
Methodological Answer: The synthesis of this compound can be optimized using allylic alcohol derivatives or Grignard reactions. Key parameters include:
- Temperature control : Reactions often require low temperatures (−10°C to 25°C) to prevent side-product formation.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Base catalysis : Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate intermediates, facilitating nucleophilic attack . Example protocol: React 4-phenyl-2-butenal with methylmagnesium bromide in THF at 0°C, followed by acidic workup.
Q. How can spectroscopic techniques distinguish this compound from its structural isomers?
Methodological Answer:
- ¹H NMR : The allylic proton (C3-H) resonates as a doublet of doublets (δ 5.2–5.5 ppm) due to coupling with adjacent vinyl and hydroxyl protons. Isomers lacking conjugation show simpler splitting patterns .
- ¹³C NMR : The carbonyl carbon (C1) appears at δ 120–130 ppm for conjugated systems, whereas non-conjugated isomers exhibit upfield shifts .
- Mass spectrometry (MS) : Fragmentation patterns (e.g., loss of H₂O at m/z 130) confirm the presence of a hydroxyl group adjacent to a double bond .
Q. What protocols ensure the stability of this compound during storage?
Methodological Answer:
- Storage conditions : Use amber glass vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the allylic alcohol moiety.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 6 months, monitoring purity via HPLC (C18 column, 220 nm) .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and normalize to internal controls (e.g., β-actin) .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from disparate sources, adjusting for variables like solvent (DMSO vs. ethanol) and concentration gradients .
- Mechanistic validation : Use CRISPR-Cas9 knockouts to confirm target specificity and rule off-target effects .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Pd-catalyzed cross-coupling reactions .
- Molecular docking : Simulate binding interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina and InChI-derived 3D coordinates .
- Kinetic modeling : Use MATLAB or Python to model reaction pathways under varying conditions (e.g., solvent polarity, catalyst loading) .
Q. How does stereoelectronic tuning affect the biological interactions of this compound?
Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?
Methodological Answer:
- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve ambiguities in bond lengths and angles .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π) using CrystalExplorer to validate packing models .
- Dynamic NMR : Probe conformational flexibility in solution to reconcile solid-state vs. solution-phase structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
